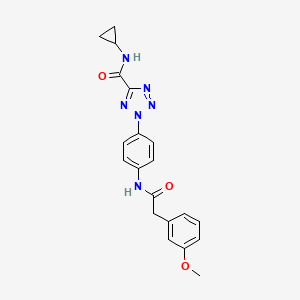

N-cyclopropyl-2-(4-(2-(3-methoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O3/c1-29-17-4-2-3-13(11-17)12-18(27)21-14-7-9-16(10-8-14)26-24-19(23-25-26)20(28)22-15-5-6-15/h2-4,7-11,15H,5-6,12H2,1H3,(H,21,27)(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUCOLMBZNVHPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-2-(4-(2-(3-methoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide, with the CAS number 1396800-34-2, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 392.4 g/mol

The compound features a tetrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the methoxyphenyl group is significant for enhancing its pharmacological profile.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing the tetrazole moiety. The structure of N-cyclopropyl-2-(4-(2-(3-methoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide suggests it may exhibit similar properties.

-

Mechanism of Action :

- The tetrazole ring has been associated with the inhibition of cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.

- Compounds with similar structures have shown promising results against various cancer cell lines, indicating potential effectiveness in tumor inhibition.

-

Case Study :

- A related compound was tested against human cancer cell lines, demonstrating an IC value in the low micromolar range, suggesting significant cytotoxicity. The SAR indicated that modifications to the phenyl group could enhance activity further.

Anticonvulsant Activity

The anticonvulsant properties of similar compounds have been explored, with some derivatives showing efficacy in seizure models.

- Research Findings :

- Compounds with methoxy substituents on aromatic rings have demonstrated enhanced anticonvulsant activity in animal models.

- The mechanism may involve modulation of neurotransmitter systems, particularly GABAergic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-cyclopropyl-2-(4-(2-(3-methoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide:

| Structural Feature | Impact on Activity |

|---|---|

| Tetrazole Ring | Essential for anticancer activity |

| Methoxy Group | Increases lipophilicity and bioavailability |

| Cyclopropyl Group | Enhances binding affinity to target proteins |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes structural analogs and their distinguishing features:

*Hypothesized values based on structural analysis.

Key Observations:

Tetrazole vs. Oxazole :

- The target compound’s tetrazole ring (vs. oxazole in 899524-40-4) may confer greater metabolic stability and polarity, influencing solubility and target binding .

- Oxazoles are less acidic (pKa ~8-10) compared to tetrazoles (pKa ~4-5), which could affect ionization under physiological conditions .

Substituent Effects: The 3-methoxyphenyl group in the target compound enhances lipophilicity compared to the 2-chlorophenoxy group in 900777-20-0. Electron-donating methoxy groups may improve membrane permeability but reduce electrophilic interactions .

Linker Systems :

- ADC1730 and ADC1740 contain Val-Ala-PAB linkers and maleimide groups, suggesting use in antibody-drug conjugates (ADCs). The target compound lacks such linkers, indicating a standalone therapeutic or intermediate role .

Hypothesized Pharmacological Implications

While direct activity data for the target compound is unavailable, structural comparisons suggest:

- Metabolic Stability : The tetrazole core and cyclopropyl group may reduce oxidative metabolism compared to compounds like 899524-40-4 (oxazole) or ADC1730 (linear alkyl linkers) .

- Target Binding : The 3-methoxyphenyl group could engage in π-π stacking or hydrogen bonding with aromatic residues in enzyme active sites, similar to the benzimidazolone moiety in 900777-20-0 .

- Solubility : The tetrazole’s polarity may improve aqueous solubility relative to more hydrophobic analogs like ADC1740 (molecular weight 671.66 g/mol) .

Limitations and Contradictions

- Functional similarities cannot be assumed solely from structural parallels (e.g., ADC1730/1740 are ADC components, whereas the target compound may act independently).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.